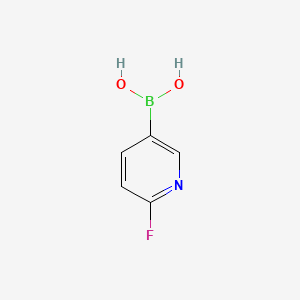

2-Fluoropyridine-5-boronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBYZWHAPXIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382636 | |

| Record name | 2-Fluoropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351019-18-6 | |

| Record name | 2-Fluoropyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoropyridine-5-boronic acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropyridine-5-boronic acid is a versatile heterocyclic organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the pyridine (B92270) ring, make it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and significant applications, with a focus on its role in the development of novel therapeutics and other advanced materials. Detailed experimental protocols and workflow visualizations are included to facilitate its practical application in a research setting.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid. The presence of the electron-withdrawing fluorine atom on the pyridine ring influences its acidity and reactivity. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (6-Fluoropyridin-3-yl)boronic acid | [1] |

| Synonyms | 6-Fluoro-3-pyridinylboronic acid, 6-Fluoropyridine-3-boronic acid | [2][3][4] |

| CAS Number | 351019-18-6 | [2][3] |

| Molecular Formula | C₅H₅BFNO₂ | [2] |

| Molecular Weight | 140.91 g/mol | [1][2] |

| Appearance | White to off-white/light yellow solid/powder | [5][6] |

| Melting Point | 172-178 °C (with decomposition) | [4][5][6][7] |

| Boiling Point | No definitive data available | [1] |

| Solubility | Soluble in methanol | [6][7] |

| pKa (Predicted) | 6.97 ± 0.10 | [6] |

Reactivity and Key Applications

The utility of this compound is primarily centered on its performance as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2]

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the pyridine ring (at the C5 position) and a variety of aryl or heteroaryl halides or triflates. The fluorine atom at the C2 position enhances the reactivity and selectivity of the molecule.[2] This versatility makes it a key intermediate in the synthesis of complex molecules.[2][8]

Applications include:

-

Pharmaceuticals: It serves as a crucial building block for synthesizing biologically active compounds and drug candidates.[2] A significant application is in the creation of fatty acid amide hydrolase (FAAH) inhibitors, which are investigated for analgesic, anti-inflammatory, and anxiolytic properties.[3][9]

-

Agrochemicals: The compound is used in the development of novel pesticides and herbicides.[2][8]

-

Materials Science: Its boronic acid functionality allows for its use in sensor technology and the synthesis of functionalized polymers.[2][8]

Other Reactions

Besides Suzuki coupling, this compound can be used in other transformations, such as hydroxydeboronation, where treatment with basic hydrogen peroxide can introduce a hydroxyl group in place of the boronic acid moiety.[6]

Application in Drug Discovery: FAAH Inhibition

A notable application of this compound is in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide.[10] By inhibiting FAAH, the levels of these endogenous signaling lipids increase, leading to analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists.[10] This makes FAAH a compelling therapeutic target for pain and anxiety disorders.[9][10]

Experimental Protocols

This section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Conditions may require optimization based on the specific aryl halide used.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving heteroaryl boronic acids and aryl halides.[1][7][11]

Materials and Equipment:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Solvent (e.g., anhydrous 1,4-dioxane (B91453), potentially with water)[1][4]

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert gas source (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 mmol, 2-5 mol%).[1][7]

-

Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

-

Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 3-5 mL) via syringe. For some substrates, the addition of a small amount of degassed water (e.g., 10-20% by volume) can be beneficial.[4][5]

-

Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-110 °C. Stir the reaction mixture vigorously for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired biaryl product.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[12] For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a high-value synthetic intermediate with significant applications in drug discovery, agrochemicals, and materials science. Its reliable performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 351019-18-6 [chemicalbook.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 1072946-66-7,2-CHLORO-3-FLUOROPYRIDINE-5-BORONIC ACID | lookchem [lookchem.com]

- 9. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoropyridine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoropyridine-5-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile, with a focus on its application in cross-coupling reactions.

Core Physicochemical Properties

This compound, also known as (6-Fluoropyridin-3-yl)boronic acid, is a white to off-white solid compound.[1][2] Its unique electronic properties, stemming from the fluorine and boronic acid moieties on the pyridine (B92270) ring, make it a valuable reagent in modern drug discovery.[3][4]

General and Structural Information

The fundamental identifiers and structural details of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 351019-18-6 | [1][5] |

| Molecular Formula | C₅H₅BFNO₂ | [1][5] |

| Molecular Weight | 140.91 g/mol | [5][6] |

| Synonyms | (6-Fluoropyridin-3-yl)boronic acid, 6-Fluoro-3-pyridinylboronic acid | [1][5] |

| Appearance | White to off-white or light yellow solid/powder/crystal | [1][2] |

Physical and Chemical Data

The key physical and chemical properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| Melting Point | 172 - 176 °C (with decomposition) | [1][7] |

| Boiling Point | No information available / 218 °C (literature) | [1][7] |

| Density | 1.34 g/cm³ | [7] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal conditions | [1][8] |

Experimental Protocols and Methodologies

Detailed and reproducible experimental methods are fundamental to scientific research. This section outlines the synthesis of this compound and the general procedures for determining its key physicochemical properties.

Synthesis of this compound

The following protocol describes a common method for synthesizing the title compound from 2-fluoro-5-bromopyridine.[2]

Workflow for Synthesis

Detailed Protocol: [2]

-

Reactor Setup: In a suitable reactor equipped with a reflux condenser and temperature probe, add 2-fluoro-5-bromopyridine, toluene, and triisopropyl borate.

-

Cooling: Add tetrahydrofuran (B95107) (THF) and cool the mixture to between -35 and -50 °C.

-

Lithiation: Slowly add n-Butyllithium (2.5M solution in hexane) dropwise, ensuring the internal temperature is maintained between -35 and -45 °C.

-

Reaction: Allow the reaction to proceed for approximately 5 hours within this temperature range.

-

Quenching: After confirming reaction completion, warm the mixture to -15 to -20 °C and slowly add 2M hydrochloric acid (HCl).

-

Warming: Stir the mixture at 18 to 23 °C for 16 hours.

-

Workup: Perform a phase separation. The organic phase is extracted with 6M sodium hydroxide (B78521) (NaOH). The acidic and basic aqueous phases are then combined.

-

pH Adjustment & Extraction: Adjust the pH of the combined aqueous phase to 7.5 using 6M HCl. Add sodium chloride and perform multiple extractions with THF to isolate the product.

Determination of Physicochemical Properties

Standard laboratory techniques are employed to measure the properties of this compound.

General Workflow for Physicochemical Characterization

-

Melting Point: Determined using a standard melting point apparatus where a small, packed sample in a capillary tube is heated at a controlled rate until melting is observed. The range is recorded from the first appearance of liquid to complete liquefaction.

-

Solubility: Qualitative solubility is assessed by adding the compound to various solvents at room temperature. Quantitative solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the solute in the filtrate, often via UV-Vis spectroscopy or HPLC. The compound is noted to be water-soluble.[1]

Stability and Reactivity

Chemical Stability

This compound is stable under normal storage conditions.[1] However, it is incompatible with strong oxidizing agents and strong acids.[1][8] It should be stored in a dry, cool, and well-ventilated place.[1] Hazardous polymerization does not occur.[1]

Reactivity and Applications

Boronic acids are cornerstone reagents in organic synthesis, primarily due to their participation in metal-catalyzed cross-coupling reactions.[11]

-

Suzuki-Miyaura Coupling: this compound is widely used in Suzuki-Miyaura reactions to form carbon-carbon bonds.[2] This reaction is fundamental in synthesizing complex molecules, including many pharmaceutical agents.[3][4] It serves as a key intermediate in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and novel pyrethroid derivatives.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling.[1] Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a pivotal chemical intermediate with well-defined physicochemical properties. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and established synthesis protocols make it an invaluable tool for researchers in drug development and synthetic chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- 1. fishersci.pt [fishersci.pt]

- 2. This compound | 351019-18-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-fluoro-5-pyridylboronic acid - 351019-18-6 - Structure, Synthesis, Properties [organoborons.com]

- 6. 5-Fluoropyridine-2-boronic acid | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Fluoropyridine-5-boronic acid (CAS: 351019-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-boronic acid, with the CAS number 351019-18-6, is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, stemming from the presence of a fluorine atom and a boronic acid group on the pyridine (B92270) ring, make it a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides a comprehensive overview of the characterization, synthesis, and key applications of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its effective use in research and development. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 351019-18-6 | [1] |

| Molecular Formula | C₅H₅BFNO₂ | [1] |

| Molecular Weight | 140.91 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 177-178 °C (decomposes) | [3][4] |

| Synonyms | (6-Fluoropyridin-3-yl)boronic acid, 6-Fluoro-3-pyridinylboronic acid | [1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted (CDCl₃): δ 8.54 (d, 1H), 8.39 (br s, 2H, 2OH), 8.27 (ddd, 1H), 7.14 (dd, 1H).[4] Note: Experimental spectra are available from various suppliers. |

| ¹³C NMR | Data not readily available in searched literature. |

| ¹⁹F NMR | Data not readily available in searched literature. |

| Mass Spectrometry | Data not readily available in searched literature. |

| Infrared (IR) | Data not readily available in searched literature. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the lithiation of 2-fluoro-5-bromopyridine followed by quenching with a borate (B1201080) ester.[3]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-bromopyridine (1 equivalent) and triisopropyl borate (1.2 equivalents) in a mixture of anhydrous toluene and tetrahydrofuran (B95107) (THF).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation and Borylation: Slowly add n-butyllithium (1.2 equivalents, as a solution in hexanes) to the cooled solution, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

-

Quenching: Slowly warm the reaction to room temperature and then quench by the careful addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound is typically achieved by recrystallization or by an acid-base workup to remove non-acidic impurities.

Detailed Protocol (Acid-Base Wash):

-

Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. The boronic acid will be deprotonated and move into the aqueous layer.

-

Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3, causing the purified boronic acid to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization Methods

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹³C NMR: A more concentrated sample may be required. Record the proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR: Record the proton-decoupled ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

3.3.2. Mass Spectrometry (MS)

Obtain a mass spectrum using a suitable ionization technique, such as electrospray ionization (ESI), to confirm the molecular weight of the compound.

3.3.3. Infrared (IR) Spectroscopy

Record the IR spectrum of the solid sample using a technique such as KBr pellet or Attenuated Total Reflectance (ATR) to identify characteristic functional group vibrations (e.g., B-O, O-H, C-F, and aromatic C-H stretches).

Applications in Drug Discovery and Development

The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in pharmaceutically active compounds.

Logical Relationship: Role in Suzuki-Miyaura Coupling

Caption: Role of this compound in synthesis.

Experimental Workflow: Suzuki-Miyaura Coupling

References

A Technical Guide to 2-Fluoropyridine-5-boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoropyridine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical structure, molecular formula, physicochemical properties, and provides detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling reactions. Furthermore, it visualizes key chemical processes and biological pathways involving this compound.

Core Molecular Information

This compound, also known by its synonym 6-Fluoropyridine-3-boronic acid, is a pyridine (B92270) derivative containing both a fluorine atom and a boronic acid functional group. These features make it a versatile reagent in drug discovery and materials science.

Structure and Molecular Formula

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a boronic acid group at the 5-position.

-

CAS Number: 351019-18-6[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to off-white or light yellow solid/powder to crystal | [1][4] |

| Melting Point | 172 °C (decomposition)[5], 177-178 °C (decomposition)[4], 190-191 °C[2] | |

| pKa (Predicted) | 6.97 ± 0.10 | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Keep in a dark, dry, and cool place (<15°C recommended) | [1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a general protocol for its use in the widely applied Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The following protocol is a common method for the synthesis of this compound from 2-fluoro-5-bromopyridine.[4]

Materials:

-

Triisopropyl borate (B1201080)

-

Tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (2.5 M solution in hexane)

-

Hydrochloric acid (2 M and 6 M)

-

Sodium hydroxide (B78521) (6 M)

-

Sodium chloride

-

Magnesium sulfate

-

72 L reactor with reflux condenser and temperature probe

Procedure:

-

Initial Setup: In a 72 L reactor, add 5-bromo-2-fluoropyridine (1.17 L, 0.568 mol), toluene (18.2 L), and triisopropyl borate (3.13 L, 0.68 mol, 1.2 eq.) and begin stirring.

-

Cooling: Add tetrahydrofuran (4.4 L) to the reactor and cool the reaction mixture to between -35°C and -50°C.

-

Lithiation: Slowly add n-Butyllithium (2.5 M hexane (B92381) solution, 5.44 L, 0.68 mol, 1.2 eq.) dropwise while maintaining the internal temperature between -35°C and -45°C.

-

Reaction: Stir the mixture for 5 hours, confirming the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).

-

Warming: Slowly warm the reaction mixture to between -15°C and -20°C.

-

Quenching: Slowly add 2 M HCl (11.80 L) to the reaction mixture, maintaining the temperature between -15°C and 0°C.

-

Stirring and Phase Separation: Stir the mixture at 18°C to 23°C for 16 hours, then allow the phases to separate.

-

Extraction: Extract the organic phase with 6 M sodium hydroxide (6.0 L).

-

pH Adjustment: Combine the acidic and basic aqueous phases and adjust the pH to 7.5 by slowly adding 6 M HCl (2.5 L).

-

Salting Out and Final Extraction: Add sodium chloride (6.0 kg) to the aqueous phase and extract with THF (3 x 20 L).

-

Drying and Concentration: Combine the organic phases, dry with magnesium sulfate, and concentrate to yield the crude product as a brown solid (approx. 81% crude yield).

References

- 1. This compound CAS#: 351019-18-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Quorum Sensing in Vibrio harveyi by Boronic Acids | Semantic Scholar [semanticscholar.org]

- 4. This compound | 351019-18-6 [chemicalbook.com]

- 5. This compound 351019-18-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Profile of 2-Fluoropyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Fluoropyridine-5-boronic acid. While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature, this document outlines the expected spectral characteristics based on related compounds and general principles of NMR spectroscopy. Furthermore, it details the experimental protocols necessary for acquiring such data and presents a comparative analysis with a structurally similar compound.

Data Presentation: NMR Spectroscopic Data

Precise, experimentally verified ¹H and ¹³C NMR data for this compound is not available in the public domain based on extensive searches of scientific databases and chemical supplier information. A certificate of analysis for this compound confirms its structure is consistent with ¹H NMR, but does not provide specific chemical shift (δ), coupling constant (J), or multiplicity data.

To provide a useful reference, the following tables present the ¹H and ¹³C NMR data for a closely related compound, 2-Fluoro-3-Methylpyridine-5-Boronic Acid , as detailed in a study by Alver and Dikmen (2016). This data can serve as a valuable estimation for the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid

| Protons on Pyridine Ring | Chemical Shift (δ) ppm | Multiplicity |

| H-4 | 7.99 | s |

| H-6 | 8.13 | s |

| Methyl Group | ||

| -CH₃ | 2.29 | s |

| Boronic Acid Group | ||

| -B(OH)₂ | 8.24 | s |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Fluoro-3-Methylpyridine-5-Boronic Acid

| Carbon Atom | Chemical Shift (δ) ppm |

| C-2 | 160.7 (d, ¹JCF = 232 Hz) |

| C-3 | 122.9 (d, ²JCF = 17 Hz) |

| C-4 | 143.2 (d, ³JCF = 8 Hz) |

| C-5 | 127.5 |

| C-6 | 148.9 (d, ³JCF = 13 Hz) |

| Methyl Group | |

| -CH₃ | 15.5 (d, ³JCF = 5 Hz) |

Solvent: DMSO-d₆

Experimental Protocols

Acquiring high-quality NMR spectra for boronic acids requires specific experimental considerations to address challenges such as poor solubility and the tendency to form oligomeric species, particularly boroxines, through dehydration.

Sample Preparation and Choice of Solvent

A suitable solvent is crucial for obtaining a clear NMR spectrum. For boronic acids, deuterated methanol (B129727) (CD₃OD or d₄-methanol) or dimethyl sulfoxide (B87167) (DMSO-d₆) are often preferred over chloroform (B151607) (CDCl₃) due to better solubility and their ability to break up oligomeric structures through hydrogen bonding.

Protocol:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: Appropriate range to cover all expected proton signals (e.g., 0-12 ppm).

For ¹³C NMR:

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Spectral Width: Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR spectroscopy.

Caption: Chemical structure of this compound.

Caption: Generalized experimental workflow for NMR spectroscopy.

The Fluorine Effect: A Deep Dive into the Reactivity of Pyridine Boronic Acids in Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. When combined with the versatile pyridine (B92270) scaffold, a common motif in pharmaceuticals, the introduction of fluorine can profoundly influence the reactivity of key synthetic intermediates like pyridine boronic acids. This guide provides a comprehensive analysis of the electronic effects of fluorine on the reactivity of pyridine boronic acids, with a focus on their synthesis, acidity, and performance in the widely used Suzuki-Miyaura cross-coupling reaction.

The Inductive Effect of Fluorine on Pyridine Boronic Acid Acidity

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter governing its reactivity, particularly in the transmetalation step of the Suzuki-Miyaura coupling. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect significantly influences the Lewis acidity of the boronic acid moiety.

The introduction of fluorine atoms generally leads to a decrease in the pKa of the corresponding pyridine boronic acid, making it a stronger acid.[1][2] This increased acidity is attributed to the stabilization of the resulting boronate anion through the inductive withdrawal of electron density from the boron center. The magnitude of this effect is dependent on the position and number of fluorine substituents. For instance, fluorine substitution adjacent to the sulfur atom in thioethylpyridines has a stronger acidifying effect than terminal substitution.[1] While direct pKa comparisons for a comprehensive series of fluorinated pyridine boronic acids are not readily consolidated in the literature, the trend observed in fluorinated phenylboronic acids provides a strong predictive model.

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

| Compound | Substituent | pKa | Reference |

| Phenylboronic acid | H | 8.8 | [3] |

| 4-Fluorophenylboronic acid | 4-F | 8.77 | [2] |

| 2-Fluorophenylboronic acid | 2-F | ~8.7 | [2] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-tetraF | 6.17 | [2] |

| 3-Pyridylboronic acid | - | 4.0 | [3] |

Note: The pKa of 3-pyridylboronic acid is significantly lower due to the electron-withdrawing nature of the pyridine nitrogen itself.

The increased acidity of fluorinated pyridine boronic acids has a direct impact on the boronic acid-boronate ester equilibrium. At a given pH, a more acidic boronic acid will exist to a greater extent in its anionic tetrahedral boronate form.[4] This is a crucial factor in the Suzuki-Miyaura reaction, as the boronate is the active species in the transmetalation step.

Synthesis of Fluorinated Pyridine Boronic Acids

The synthesis of pyridine boronic acids can be challenging due to the inherent electron deficiency of the pyridine ring and the potential for protodeboronation, especially for 2-pyridylboronic acids.[5] Several synthetic strategies have been developed to access these valuable building blocks.

Common Synthetic Routes:

-

Metal-Halogen Exchange: This is a widely used method involving the reaction of a fluorinated halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. The choice of organometallic reagent, solvent, and temperature is critical for achieving good yields.

-

Palladium-Catalyzed Cross-Coupling: The Miyaura borylation, which involves the palladium-catalyzed reaction of a fluorinated halopyridine with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is another powerful method.[5][6] This approach often offers better functional group tolerance compared to metal-halogen exchange.

-

C-H Borylation: Direct C-H activation and borylation catalyzed by iridium or rhodium complexes represents a more atom-economical approach, though regioselectivity can be a challenge.

Caption: Key synthetic pathways to fluorinated pyridine boronic acids.

Impact of Fluorine on Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis.[6] The electronic effects of fluorine on pyridine boronic acids play a pivotal role in several key steps of the catalytic cycle.

References

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

Stability and Decomposition of 2-Fluoropyridine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-5-boronic acid is a crucial building block in medicinal chemistry and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. However, the inherent instability of this and other heteroaromatic boronic acids presents a significant challenge, impacting storage, reaction efficiency, and the purity of final compounds. Understanding the stability profile and decomposition pathways of this compound is paramount for process optimization, analytical method development, and ensuring the quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth overview of the stability of this compound, detailing its primary decomposition pathways, and offering comprehensive experimental protocols for its stability assessment.

Core Stability Profile

Under ambient and dry conditions, this compound is a relatively stable solid. However, it is susceptible to degradation under various conditions, primarily through two major pathways:

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.

-

Oxidation: The boronic acid moiety can be oxidized, leading to the formation of a hydroxyl group at the position of the boron atom.

The rate and extent of these degradation pathways are influenced by several factors, including pH, temperature, presence of moisture, and exposure to oxidative agents.

Major Decomposition Pathways

The two primary decomposition pathways of this compound are illustrated below, leading to the formation of 2-fluoropyridine (B1216828) and 2-fluoro-5-hydroxypyridine, respectively.

Protodeboronation

Protodeboronation is a significant concern, particularly in aqueous environments and is known to be catalyzed by both acid and base. For 2-substituted pyridine (B92270) boronic acids, the mechanism under neutral to basic conditions is thought to proceed through a zwitterionic intermediate, which facilitates the cleavage of the C-B bond.

dot

Fluorinated Pyridine Boronic Acids: A Guide to Synthesis and Application

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive review of the synthesis and application of fluorinated pyridine (B92270) boronic acids, crucial intermediates in modern organic and medicinal chemistry.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] When combined with the versatile pyridine scaffold, a common motif in pharmaceuticals, and the synthetic utility of boronic acids, the resulting fluorinated pyridine boronic acids become powerful building blocks for novel chemical entities.[3][4][5] This guide details the primary synthetic routes to these compounds and their subsequent application, particularly in cross-coupling reactions.

Synthesis of Fluorinated Pyridine Boronic Acids

The preparation of fluorinated pyridine boronic acids and their ester derivatives primarily relies on a few key methodologies. The choice of method often depends on the starting materials' availability and the desired substitution pattern. The main synthetic strategies include metal-halogen exchange followed by borylation and transition-metal-catalyzed C-H borylation.

A common and established method involves the metal-halogen exchange of a fluorinated halopyridine, typically a bromo- or iodo-pyridine, to form an organolithium or Grignard reagent. This intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[6][7]

More recently, iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical approach.[1][8] This method allows for the direct conversion of a C-H bond on the fluorinated pyridine ring to a C-B bond, often with high regioselectivity governed by steric factors.[1][9] This technique is compatible with a variety of functional groups and can be performed without a solvent.[1][9]

Below is a generalized workflow for these synthetic approaches.

Table 1: Comparison of Synthetic Methodologies

| Feature | Metal-Halogen Exchange / Borylation | Iridium-Catalyzed C-H Borylation |

| Starting Material | Fluorinated Halopyridine | Fluorinated Pyridine |

| Key Reagents | Organolithium (e.g., n-BuLi), Mg, Trialkyl borate | [Ir(cod)OMe]₂, Bipyridine ligand, B₂pin₂ |

| Typical Conditions | Low temperatures (e.g., -78 °C) | Neat or high-boiling solvent, elevated temp. |

| Advantages | Well-established, predictable regioselectivity. | High atom economy, direct C-H functionalization.[1] |

| Disadvantages | Requires cryogenic conditions, functional group incompatibility. | Catalyst cost, regioselectivity can be sterically limited.[9] |

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-pyridineboronic acid via Lithiation-Borylation

This protocol is adapted from methodologies described in the literature for similar transformations.[10]

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-2-fluoropyridine (B1273648) (1.0 eq) in anhydrous THF (0.5 M).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel to afford 2-fluoro-3-pyridineboronic acid as a solid.[4]

Protocol 2: Iridium-Catalyzed C-H Borylation of a CF₃-Substituted Pyridine

This protocol is a generalized procedure based on the work by Maleczka and Smith.[1][9]

-

Preparation: In a nitrogen-filled glovebox, a screw-cap vial is charged with the CF₃-substituted pyridine (1.0 eq), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.5 eq), [Ir(OMe)(COD)]₂ (3 mol%), and a suitable bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbpy) (6 mol%).

-

Reaction: The vial is sealed and removed from the glovebox. The reaction mixture is heated to 80-100 °C (neat, no solvent) and stirred for 12-24 hours.[1]

-

Workup & Purification: After cooling to room temperature, the reaction mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane). The product is directly purified by column chromatography on silica gel to yield the corresponding pyridylboronic ester.[1]

Applications in Suzuki-Miyaura Cross-Coupling

Fluorinated pyridine boronic acids are exceptionally valuable partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12] This reaction forms a C(sp²)–C(sp²) bond, a linkage that is ubiquitous in pharmaceuticals and advanced materials.[11][13] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the boronic acid and the properties of the final product.

The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent and water.[11]

Table 2: Representative Suzuki-Miyaura Couplings with Fluorinated Pyridine Boronic Acids

| Aryl Halide | Boronic Acid/Ester Partner | Catalyst/Base | Conditions | Yield (%) | Reference |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane/H₂O, 100 °C | 89 | [11] |

| 4-Bromoanisole | 2-CF₃-6-Cl-Pyridin-4-yl Bpin | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 95 | [1] |

| 1-Bromo-4-nitrobenzene | 2-CF₃-6-Cl-Pyridin-4-yl Bpin | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 91 | [1] |

| 4-Bromobenzaldehyde | 2-CF₃-6-Cl-Pyridin-4-yl Bpin | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 80 °C | 94 | [1] |

Note: Yields are for isolated products. Bpin = pinacolato boronic ester.

The utility of these building blocks is evident in their application to construct complex molecular architectures. The reactions generally show good tolerance for various functional groups on both coupling partners, including esters, ketones, and other halides.[1][11]

Conclusion

Fluorinated pyridine boronic acids are indispensable tools for synthetic and medicinal chemists. The development of robust synthetic methods, particularly the advent of catalytic C-H borylation, has significantly improved access to a diverse range of these compounds. Their successful application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of fluorinated biaryl compounds, providing a direct route to novel structures for drug discovery and materials science. As the demand for sophisticated fluorinated molecules continues to grow, the importance of these versatile building blocks will undoubtedly increase.

References

- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 10. 2-fluoro-3-pyridylboronic acid - 174669-73-9 - Structure, Synthesis, Properties [organoborons.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of 2-Fluoropyridine-5-boronic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the acidity and pKa of 2-Fluoropyridine-5-boronic acid, tailored for researchers, scientists, and professionals in drug development. This document elucidates the theoretical underpinnings of the compound's acidity, details experimental protocols for pKa determination, and presents relevant data in a structured format.

Introduction to Acidity and pKa

The acidity of a molecule, quantified by its acid dissociation constant (Ka) or, more conveniently, its pKa value (-log(Ka)), is a critical parameter in chemistry and pharmacology. It governs a molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, membrane permeability, and interactions with biological targets. For a molecule like this compound, which possesses both a weakly basic pyridine (B92270) ring and an acidic boronic acid group, understanding its pKa is paramount for predicting its behavior in physiological environments and for designing effective experimental conditions.

Factors Influencing the Acidity of this compound

The acidity of this compound is a composite of the electronic effects of its constituent functional groups: the pyridine ring, the fluorine substituent, and the boronic acid group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons in an sp2 hybridized orbital, which is not part of the aromatic π-system. This lone pair can accept a proton, making the pyridine ring weakly basic. The pKa of the conjugate acid of pyridine (pyridinium) is approximately 5.23.[1][2]

-

Boronic Acid Group: Boronic acids are Lewis acids, capable of accepting a hydroxide (B78521) ion to form a tetrahedral boronate species. This process can be represented as a Brønsted-Lowry acidity, with pKa values for aryl boronic acids typically ranging from 4 to 10.[3][4] The pKa of unsubstituted phenylboronic acid is approximately 8.83.[5]

-

Fluorine Substituent: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). When attached to the pyridine ring, it decreases the electron density on the ring and on the nitrogen atom. This effect makes the pyridine nitrogen less basic, thus lowering the pKa of its conjugate acid. The fluorine atom can also influence the acidity of the boronic acid group through the aromatic ring. Electron-withdrawing groups on an aromatic boronic acid generally decrease the pKa value.[3] The introduction of a fluorine atom can adjust the pKa value of drugs, thereby increasing the bioavailability of amine-containing drugs.[6]

Considering these factors, it is expected that this compound will have two distinct pKa values: one associated with the protonation of the pyridine nitrogen and another with the ionization of the boronic acid group. The fluorine atom at the 2-position will lower the pKa of the pyridinium (B92312) ion compared to unsubstituted pyridine. Similarly, the electron-withdrawing nature of the 2-fluoropyridine (B1216828) ring will likely decrease the pKa of the boronic acid group compared to phenylboronic acid.

Quantitative Data

| Compound | Functional Group | pKa | Reference |

| Pyridine (pyridinium) | Pyridine Nitrogen | 5.23 | [1][2] |

| Phenylboronic acid | Boronic Acid | 8.83 | [5] |

| 3-Pyridylboronic acid | Boronic Acid | 4.0 | [7] |

| 2-Formylphenylboronic acid | Boronic Acid | 7.5 | [7] |

| 3-Nitrophenylboronic acid | Boronic Acid | 7.1 | [8] |

| 2-Methoxyphenylboronic acid | Boronic Acid | 9.0 | [8] |

Experimental Protocols for pKa Determination

The pKa of this compound can be determined using several established experimental techniques. The choice of method often depends on the compound's solubility and spectral properties.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., KCl).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. For a compound with two pKa values, two inflection points will be observed. Sophisticated software can be used to fit the titration data to theoretical models to obtain precise pKa values.

UV-Vis Spectrophotometric Titration

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer solution.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. This method is particularly useful for determining the pKa of the boronic acid group, as the transition from the trigonal boronic acid to the tetrahedral boronate ester often results in a noticeable change in the UV spectrum.[9]

Logical Workflow for pKa Determination

The following diagram illustrates a logical workflow for the experimental determination and analysis of the pKa of this compound.

Caption: Logical workflow for the determination of pKa values.

Conclusion

The acidity and pKa of this compound are governed by the interplay of the basic pyridine nitrogen and the acidic boronic acid moiety, modulated by the strong electron-withdrawing effect of the fluorine substituent. While a definitive experimental pKa value is not cited, a reasoned estimation based on analogous compounds suggests two pKa values: one for the pyridinium ion (expected to be lower than 5.23) and one for the boronic acid (likely to be lower than 8.83). Accurate determination of these pKa values is crucial for its application in drug development and can be achieved through standard experimental protocols such as potentiometric and spectrophotometric titrations. This guide provides the foundational knowledge and procedural framework for researchers to effectively characterize and utilize this compound in their scientific endeavors.

References

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Determining the Solubility of 2-Fluoropyridine-5-boronic Acid in Common Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Fluoropyridine-5-boronic acid, a key building block in medicinal chemistry and drug development. A comprehensive search of current scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document, therefore, serves as a procedural guide for researchers to determine the solubility of this compound in their laboratories. It outlines a detailed experimental protocol based on the widely used dynamic (synthetic) method for solubility determination of boronic acids. Furthermore, it discusses the key physicochemical factors that are expected to influence the solubility of this and related heterocyclic boronic acids. A template for data presentation and a visual workflow are provided to ensure a systematic and rigorous approach to solubility assessment.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules for drug discovery necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction optimization, purification, and formulation.

Currently, publicly available datasheets and scientific literature lack specific quantitative solubility data for this compound in common organic solvents. This guide provides a robust framework for researchers to generate this critical data in-house.

Factors Influencing the Solubility of this compound

The solubility of a boronic acid is a complex interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent. For this compound, the following factors are of particular importance:

-

Polarity: The presence of a polar pyridine (B92270) ring, a fluorine atom, and a boronic acid group suggests that the molecule possesses a significant dipole moment. Therefore, its solubility is expected to be higher in more polar organic solvents.

-

Hydrogen Bonding: The boronic acid moiety is a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers, and to some extent, ketones) are likely to be effective at solvating the molecule.

-

Aromatic Stacking: The pyridine ring can engage in π-π stacking interactions, which may be disrupted by aromatic solvents.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and its intermolecular interactions, thereby affecting solubility.[1]

-

Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its anhydride (B1165640) will exhibit different solubilities.[2][3]

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of this compound is the dynamic (synthetic) method .[2][3] This technique involves visually or instrumentally monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (B95107) (THF), ethyl acetate, toluene, dichloromethane)

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Light source and detector (turbidimeter or nephelometer) or visual observation capability

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The exact composition (mole fraction) of the mixture should be known with high precision.

-

Heating and Stirring: The biphasic mixture is heated at a slow, constant rate (e.g., 0.2-0.5 K/min) while being vigorously stirred to ensure homogeneity.

-

Equilibrium Point Determination: The temperature at which the last solid particles visually disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. For more precise measurements, the disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample. The temperature at which the light transmission reaches a maximum and plateaus is the solid-liquid equilibrium point.

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents. The following table provides a template for recording and presenting the experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Ratio (solute/solvent) |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | ||||

| Acetone | ||||

| Ethers | ||||

| Tetrahydrofuran | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Aprotic Solvents | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Aromatic Hydrocarbons | ||||

| Toluene |

Note: This table should be populated with experimentally determined values.

Conclusion

While no published quantitative solubility data for this compound in common organic solvents currently exists, this guide provides the necessary framework for researchers to obtain this vital information. By following the detailed experimental protocol for the dynamic method and considering the key factors that influence solubility, scientists and drug development professionals can systematically characterize this important compound. The generation and dissemination of such data will be of significant value to the broader scientific community, aiding in the optimization of synthetic routes and the development of novel therapeutics.

References

Methodological & Application

The Pivotal Role of 2-Fluoropyridine-5-boronic Acid in Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoropyridine-5-boronic acid has emerged as a critical building block in modern medicinal chemistry, primarily owing to its utility in the Suzuki-Miyaura cross-coupling reaction. This versatile reagent enables the straightforward synthesis of 2-arylpyridines, a privileged scaffold found in a multitude of biologically active compounds. The presence of the fluorine atom on the pyridine (B92270) ring can significantly enhance the potency, selectivity, and pharmacokinetic properties of drug candidates, making this reagent a valuable tool in the design and development of novel therapeutics. This document provides a detailed overview of the applications of this compound, with a focus on its use in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, and includes comprehensive experimental protocols.

Application Note 1: Synthesis of Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. Inhibition of FAAH has shown therapeutic potential for the treatment of pain, anxiety, and other neurological disorders. This compound is a crucial intermediate in the synthesis of potent FAAH inhibitors.

One notable example is the synthesis of a series of potent boronic acid-based FAAH inhibitors. The 2-fluoropyridinyl moiety, introduced via Suzuki-Miyaura coupling with this compound, plays a significant role in the high inhibitory potency of these compounds.

Biological Activity of a Representative FAAH Inhibitor

A key compound, identified as FAAH/MAGL-IN-4 (Compound 13) in the scientific literature, demonstrates the potent inhibitory activity achievable with this scaffold.[1]

| Compound | Target(s) | IC50 (nM) | Reference |

| FAAH/MAGL-IN-4 (Cpd 13) | FAAH | 9.1 | [2] |

| MGL | 7900 | [2] |

Table 1: In vitro inhibitory activity of FAAH/MAGL-IN-4.

The data clearly indicates that the compound is a highly potent and selective inhibitor of FAAH over the related enzyme monoacylglycerol lipase (B570770) (MGL).

Signaling Pathway of FAAH Inhibition

The therapeutic effects of FAAH inhibitors are mediated by the enhancement of endocannabinoid signaling. By blocking the degradation of anandamide, FAAH inhibitors increase its local concentration, leading to the activation of cannabinoid receptors (CB1 and CB2) and other downstream targets.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the synthesis of 2-arylpyridines from this compound and a suitable aryl bromide. This reaction is central to the construction of the core scaffold of many FAAH inhibitors and other biologically active molecules.[3]

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nonylbenzene (B1280167) for the synthesis of FAAH inhibitor precursors)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, Pd2(dba)3 with a suitable ligand like SPhos)[3][4]

-

Base (e.g., K2CO3, K3PO4)[3]

-

Solvent (e.g., Dioxane/water mixture, DMF/water mixture)[3]

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Hexanes

-

Standard laboratory glassware, including a Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or microwave reactor

-

Inert atmosphere (Argon or Nitrogen)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the selected base (e.g., K2CO3, 2.0 mmol, 2.0 equiv), and the palladium catalyst and ligand (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%).[4]

-

Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[3]

-

Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water, 4:1 ratio, 5 mL) via syringe.[4]

-

Reaction: Place the reaction vessel in a preheated heating block at the optimized temperature (typically 80-120 °C) or in a microwave reactor set to the desired temperature and time. Stir the mixture vigorously for the required duration (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-arylpyridine product.

Protocol 2: Enzymatic Assay for FAAH Inhibition

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against FAAH.

Materials:

-

Recombinant human or rat FAAH enzyme

-

Substrate: Anandamide (AEA) or a fluorescent substrate

-

Test compound (e.g., synthesized 2-arylpyridine derivative)

-

Assay buffer (e.g., Tris-HCl buffer with Triton X-100)

-

96-well microplates

-

Plate reader (for fluorescence or radioactivity detection)

Procedure:

-

Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: Add the diluted enzyme to the wells of a 96-well plate. Then, add the serially diluted test compound or vehicle control to the respective wells. Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Termination and Detection: After a specific incubation time, terminate the reaction (e.g., by adding a stop solution). Measure the product formation using a suitable detection method (e.g., fluorescence intensity or scintillation counting).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

This compound is a highly valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of potent enzyme inhibitors, such as those for FAAH, highlights its importance in the development of novel therapeutics. The provided protocols offer a foundation for researchers to utilize this key building block in their drug discovery efforts. The strategic incorporation of the 2-fluoropyridine (B1216828) moiety can lead to compounds with improved biological activity and pharmacokinetic profiles, ultimately contributing to the advancement of new medicines.

References

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Utilizing 2-Fluoropyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential application of p38 MAP kinase inhibitors incorporating a 2-fluoropyridin-5-yl moiety, introduced via Suzuki-Miyaura cross-coupling with 2-Fluoropyridine-5-boronic acid. The protocols and data presented herein are designed to guide researchers in the development of novel therapeutics targeting the p38 MAP kinase pathway, a critical mediator of inflammatory responses.

Introduction

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention.[4] The development of small molecule inhibitors targeting p38 MAP kinase has been an area of intense research.

Pyridine-containing compounds have emerged as a promising class of p38 MAP kinase inhibitors.[2][5] The incorporation of a fluorine atom onto the pyridine (B92270) ring can modulate the physicochemical properties of the inhibitor, potentially improving its potency, selectivity, and pharmacokinetic profile. This document focuses on the use of this compound as a key building block for the synthesis of such inhibitors via the versatile Suzuki-Miyaura cross-coupling reaction.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses.[3][6] Activation of this pathway is initiated by various stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[1][2][3] This leads to the sequential activation of a kinase cascade, culminating in the phosphorylation and activation of p38 MAP kinase. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the regulation of gene expression and cellular processes such as inflammation, apoptosis, and cell cycle control.[1][2]

Caption: The p38 MAP Kinase Signaling Pathway.

Synthesis of p38 MAP Kinase Inhibitors using this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is well-suited for coupling this compound with a variety of aryl or heteroaryl halides to generate the desired p38 MAP kinase inhibitors.

General Experimental Workflow

The general workflow for the synthesis of a p38 MAP kinase inhibitor using this compound involves the coupling of an appropriately substituted aryl or heteroaryl halide with the boronic acid in the presence of a palladium catalyst and a base.

References

- 1. scilit.com [scilit.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. The 2-arylpyridine scaffold is a prevalent motif in numerous biologically active compounds. However, the cross-coupling of 2-fluoropyridines presents a significant challenge due to the high strength of the C-F bond, making them the least reactive among 2-halopyridines.[1] This low reactivity often necessitates harsh reaction conditions that may not be compatible with sensitive functional groups present in complex drug candidates.

These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for the successful cross-coupling of 2-Fluoropyridine-5-boronic acid with various (hetero)aryl halides. The protocols and data presented herein are designed to serve as a starting point for researchers, facilitating the development and optimization of robust and efficient synthetic routes.

Challenges in Cross-Coupling with 2-Fluoropyridines

The primary obstacle in the palladium-catalyzed cross-coupling of 2-fluoropyridines is the inertness of the C-F bond.[1] Overcoming this requires the use of highly active catalyst systems capable of facilitating the oxidative addition of palladium to the C-F bond. Additionally, heteroaryl boronic acids, including this compound, can be prone to decomposition under the basic reaction conditions typically employed in Suzuki-Miyaura couplings.[2][3] Therefore, the careful selection of the palladium source, ligand, base, and solvent is paramount to achieving high yields and minimizing side reactions.

Palladium Catalyst and Ligand Selection